REACTION_SMILES
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[C:31](=[O:32])([O-:33])[O-:34].[CH:20](=[O:21])[c:22]1[cH:23][cH:24][c:25]([B:28]([OH:29])[OH:30])[cH:26][cH:27]1.[Cl:1][c:2]1[c:3](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:4][c:5]2[c:6]([n:7][c:8]([C:11]#[N:12])[n:9][cH:10]2)[n:13]1.[Cs+:35].[Cs+:36].[O:37]1[CH2:38][CH2:39][O:40][CH2:41][CH2:42]1>>[c:2]1(-[c:25]2[cH:24][cH:23][c:22]([CH:20]=[O:21])[cH:27][cH:26]2)[c:3](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:4][c:5]2[c:6]([n:7][c:8]([C:11]#[N:12])[n:9][cH:10]2)[n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(B(O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ncc2cc(-c3ccccc3)c(Cl)nc2n1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cs+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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N#Cc1ncc2cc(-c3ccccc3)c(-c3ccc(C=O)cc3)nc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |